Oleoyl serotonin is classified as an N-acyl serotonin derivative. It is endogenously present in specific tissues, notably the jejunum and ileum, where it is synthesized from serotonin and fatty acids. The formation of oleoyl serotonin is influenced by dietary intake of lipids, which modulates the availability of fatty acid precursors necessary for its synthesis . This compound has garnered attention due to its potential role as a lipid mediator with significant biological properties, particularly in the context of cannabinoid receptor interactions.
The synthesis of oleoyl serotonin typically involves the acylation of serotonin with oleic acid. This can be achieved through various methods:
Technical parameters such as reaction temperature, solvent choice (commonly dimethylformamide or dichloromethane), and reaction time are crucial for optimizing yield and minimizing by-products .
Oleoyl serotonin consists of a serotonin backbone linked to an oleoyl group via an amide bond. Its molecular formula is C₁₈H₃₃N₃O₂, which reflects its structural components:
The molecular structure can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used for structural confirmation, providing insights into the compound's conformational dynamics and stability .
Oleoyl serotonin participates in several chemical reactions:
The mechanism of action for oleoyl serotonin primarily revolves around its role as a cannabinoid receptor antagonist. It binds to CB1 and CB2 receptors, leading to:
Electrophysiological assays have demonstrated that oleoyl serotonin affects ion currents through these receptors, providing a basis for understanding its pharmacological profile .
Oleoyl serotonin exhibits several notable physical and chemical properties:
These properties are critical for its biological activity and potential therapeutic applications .
The scientific applications of oleoyl serotonin are diverse:
Lipid-derived neurotransmitters represent a diverse class of signaling molecules that modulate neurological function through interactions with membrane receptors, particularly within the endocannabinoid system (ECS). The ECS comprises canonical cannabinoid receptors CB1 and CB2, endogenous lipid ligands (anandamide/AEA and 2-arachidonoylglycerol/2-AG), and associated enzymatic machinery for their synthesis and degradation [1] [3]. Unlike classical neurotransmitters, these lipid mediators are synthesized on-demand from membrane phospholipid precursors through enzymatic cascades involving N-acyltransferase and phospholipase D for AEA, and phospholipase C with diacylglycerol lipase for 2-AG [3]. This biosynthesis pathway enables rapid, activity-dependent production in response to physiological demands.
Oleoyl serotonin (OS) exemplifies a hybrid lipid neurotransmitter that bridges serotonergic and endocannabinoid signaling. Structurally, OS features a serotonin moiety linked via an amide bond to an 18-carbon mono-unsaturated fatty acid (oleic acid) [6]. This molecular architecture confers both amphipathic properties and structural similarity to endocannabinoids, particularly AEA. However, OS demonstrates distinctive pharmacological properties compared to classical endocannabinoids. Whereas AEA functions as a partial agonist at CB1 receptors, OS exhibits potent antagonistic activity at both CB1 and CB2 receptors [1] [3]. This functional divergence highlights how subtle structural variations in lipid neurotransmitters can dramatically alter receptor interaction outcomes.
Table 1: Comparative Analysis of Lipid-Derived Neurotransmitters in Neuromodulation
Compound | Chemical Structure | Biosynthetic Pathway | Receptor Targets | Primary Function | Origin |
---|---|---|---|---|---|
Oleoyl Serotonin (OS) | Serotonin + Oleic acid amide | Unknown (venom-derived) | CB1, CB2 antagonist | Cannabinoid receptor blockade | Stephanoconus snail venom |
Anandamide (AEA) | Arachidonoyl ethanolamide | NAPE-PLD pathway | CB1 partial agonist, TRPV1 agonist | Retrograde synaptic signaling | Endogenous |
2-AG | 2-Arachidonoyl glycerol | DAGLα/β pathway | CB1/CB2 full agonist | Retrograde synaptic signaling | Endogenous |
Oleoylethanolamide (OEA) | Oleic acid ethanolamide | NAPE-PLD pathway | PPARα agonist, GPR119 agonist | Satiety signaling | Endogenous |
The discovery of OS expands the pharmacological landscape of lipid signaling molecules beyond endogenous compounds to include exogenous bioactive lipids with selective receptor modulation profiles. Unlike synthetic lipid derivatives such as caproyl- or capryl-serotonin that demonstrated no detectable bioactivity in functional assays [6], OS possesses distinct neuropharmacological properties attributable to its specific oleoyl chain geometry and molecular planarity. These structural features enable effective interaction with the orthosteric or allosteric sites of cannabinoid receptors, positioning OS as a valuable tool compound for probing ECS function.
Animal venoms represent sophisticated biochemical arsenals that have evolved under intense selective pressure to rapidly subdue prey or deter predators. The Stephanoconus snail genus has developed a remarkable strategy incorporating small-molecule neurotransmitters alongside peptidic toxins in its venom cocktail. These marine predators specialize on amphinomid polychaetes (fireworms), which possess formidable stinging bristles, necessitating a potent and rapid immobilizing venom [1] [3]. OS exemplifies an evolutionary innovation in chemical warfare, acting as a targeted neuromodulatory toxin that disrupts endogenous cannabinoid signaling in prey.
The venom composition of cone snails challenges the historical presumption that peptidic components dominate venom pharmacology. Research reveals that Stephanoconus venoms contain diverse non-peptidic small molecules including OS, genuanine (a guanine derivative), and conazolium A (a competitive antagonist of α7 nicotinic acetylcholine receptors) [1] [3]. This molecular diversity expands the venom's bioactivity profile beyond ion channel modulation to include GPCR targeting. The inclusion of OS in this chemical arsenal demonstrates convergent evolution toward cannabinoid receptor exploitation, effectively hijacking the prey's endocannabinoid system to induce neurological dysfunction.
The functional advantage of OS in envenomation likely involves rapid disruption of cognitive and motor functions through CB1 antagonism. Given the critical role of CB1 receptors in regulating synaptic plasticity, neurotransmitter release, and motor coordination, OS-mediated blockade would impair neural circuit function essential for escape responses [1] [3]. This mechanism complements the ion channel modulation by conopeptides, creating a multi-target attack strategy. The evolutionary conservation of OS specifically in polychaete-hunting cone snails suggests specialized adaptation to prey neurobiology, as fireworms likely possess conserved endocannabinoid systems vulnerable to such modulation.
The discovery pipeline for venom-derived compounds has historically yielded valuable pharmacological tools and therapeutics, exemplified by the cone snail peptide ω-conotoxin MVIIA (ziconotide) approved for chronic pain management. OS represents a new frontier in this exploration—a non-peptide neuroactive small molecule with targeted GPCR activity. Its identification validates venom screening as a rich source for novel receptor modulators, particularly for challenging targets like GPCRs where conventional drug discovery has struggled to produce selective ligands [1].
Oleoyl serotonin demonstrates a complex pharmacological profile at cannabinoid receptors that extends beyond simple orthosteric antagonism. Electrophysiological studies using two-electrode voltage clamp techniques in Xenopus laevis oocytes expressing CB receptors coupled to GIRK channels reveal that OS inhibits agonist-induced currents in a concentration-dependent manner [1] [3]. This functional antagonism occurs through binding interactions distinct from classical cannabinoid ligands, as demonstrated through structure-activity relationship studies with chimeric CB1/CB2 receptors.
Table 2: Selectivity Profile of Oleoyl Serotonin Across Neuroreceptors and Ion Channels
Receptor/Ion Channel Type | Specific Receptor Tested | OS Activity | Experimental System |
---|---|---|---|
Cannabinoid Receptors | CB1 | Antagonist | GIRK assay in Xenopus oocytes |
CB2 | Antagonist | GIRK assay in Xenopus oocytes | |
Serotonin Receptors | 5-HT4 | No activity | Heterologous expression system |
Histamine Receptors | H4 | No activity | Heterologous expression system |
Opioid Receptors | μ-opioid | No activity | Heterologous expression system |
Ion Channels | TRPV1 | No activity | Heterologous expression system |
KV7.1 | No activity | Heterologous expression system | |
α7-nAChR | No activity | Heterologous expression system |
The precise molecular mechanism of OS interaction was elucidated through chimeric receptor studies, which identified the transmembrane domain TMHV–intracellular loop 3 (ICL3)–TMHVI region of CB2 as the critical determinant for OS binding and functional activity [1] [3]. This domain represents a novel allosteric regulatory site distinct from the orthosteric binding pocket occupied by synthetic cannabinoids like WIN55,212-2. Molecular modeling suggests that OS binding to this region stabilizes an inactive receptor conformation through restriction of the outward movement of TMHVI—a characteristic structural change associated with canonical CB receptor activation and subsequent Gi protein coupling [1] [9].
The allosteric modulation by OS exhibits probe dependence—a hallmark of genuine allosteric effectors—wherein its functional effects depend on the bound orthosteric ligand. This characteristic positions OS in the growing pharmacological category of bitopic ligands that span both orthosteric and allosteric binding pockets. Such molecules often demonstrate enhanced receptor subtype selectivity and the ability to bias signaling toward specific intracellular pathways [4] [5]. The bitopic nature of OS binding may underlie its observed high selectivity for CB receptors over other tested GPCRs and ion channels, including 5-HT4 receptors, TRPV1 channels, and α7 nicotinic acetylcholine receptors [1] [3].
Table 3: Structure-Activity Relationship of Oleoyl Serotonin at Cannabinoid Receptors
Receptor Domain | Functional Role | OS Interaction | Consequence of Mutation |
---|---|---|---|
TMHV-ICL3-TMHVI (CB2) | G protein coupling interface | Critical binding determinant | Loss of OS functional activity in chimeric receptors |
Extracellular Loop 2 (ECL2) | Ligand entry pathway | Possible secondary interaction | Reduced binding affinity when mutated |
Orthosteric binding pocket | WIN55,212-2 binding site | Not required for OS binding | OS activity preserved in orthosteric mutants |
Intracellular loop 2 | β-arrestin recruitment | Unknown | Not investigated |
The therapeutic potential of OS emerges from its ability to counteract cognitive deficits induced by CB1 agonism. In vivo behavioral studies demonstrate that OS administration reverses WIN55,212-2-induced learning and memory impairments in mice without producing significant effects on locomotion, exploration, or anxiety-like behaviors when administered alone [1] [3]. This selective normalization of cognitive function suggests that OS may act as a negative allosteric modulator with functional selectivity for memory-related CB1 receptor populations. The precise neural circuitry underlying this effect remains under investigation but likely involves hippocampal CB1 receptors that regulate synaptic plasticity and memory consolidation.
The discovery of OS as an endogenous venom-derived allosteric modulator expands the pharmacological toolkit for targeting GPCRs. Its unique binding mode offers new avenues for developing pathway-selective cannabinoid therapeutics that avoid the psychotropic side effects associated with orthosteric CB1 antagonists. Future structural studies of the OS-CB receptor complex will facilitate rational design of derivatives with optimized allosteric modulator properties for neurological disorders involving cognitive impairment.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7